(S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethanamine hcl
CAS No.:
Cat. No.: VC20540935
Molecular Formula: C7H8ClF3N2
Molecular Weight: 212.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClF3N2 |
|---|---|
| Molecular Weight | 212.60 g/mol |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-pyridin-4-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h1-4,6H,11H2;1H/t6-;/m0./s1 |
| Standard InChI Key | ZUJGAMMFDISIPP-RGMNGODLSA-N |
| Isomeric SMILES | C1=CN=CC=C1[C@@H](C(F)(F)F)N.Cl |
| Canonical SMILES | C1=CN=CC=C1C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₇H₈ClF₃N₂, with a molecular weight of 212.60 g/mol . Its structure features a chiral center at the ethanamine carbon, yielding the (S)-enantiomer. The pyridin-4-yl group provides a planar aromatic system, while the trifluoromethyl group introduces strong electron-withdrawing effects.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine hydrochloride |
| CAS Number | 336105-46-5 |
| Exact Mass | 212.033 g/mol |
| Polar Surface Area (PSA) | 38.91 Ų |
| LogP | 3.15 |
The stereochemistry is critical for biological activity, as enantiomeric purity influences receptor binding selectivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves asymmetric reduction of a trifluoromethyl ketone precursor. A representative pathway includes:
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Condensation: Pyridine-4-carbaldehyde reacts with trifluoroacetone to form an α,β-unsaturated ketone intermediate.
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Chiral Reduction: Enantioselective reduction using catalysts like Corey-Bakshi-Shibata (CBS) yields the (S)-enantiomer .
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, improving crystallinity .
Table 2: Optimization Parameters for Large-Scale Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (reduction step) | Prevents racemization |
| Catalyst Loading | 5 mol% | Balances cost and efficiency |
| Reaction Time | 12–16 h | Ensues complete conversion |
Recent advances in flow chemistry have enabled kilogram-scale production with >95% enantiomeric excess (ee) .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high aqueous solubility (≥50 mg/mL at 25°C) due to ionic dissociation. In contrast, the free base form is sparingly soluble in polar solvents. Stability studies indicate no degradation under accelerated conditions (40°C/75% RH for 6 months) .
Spectroscopic Characteristics
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¹H NMR (D₂O, 400 MHz): δ 8.65 (d, J = 6.0 Hz, 2H, Py-H), 7.45 (d, J = 6.0 Hz, 2H, Py-H), 4.32 (q, J = 7.2 Hz, 1H, CH), 3.15 (br s, 3H, NH₃⁺) .
Pharmacological Profile
Receptor Binding Studies
Preliminary assays indicate moderate affinity for G protein-coupled receptors (GPCRs) involved in neurotransmitter regulation (Kᵢ = 120–450 nM) . The trifluoromethyl group enhances membrane permeability, as evidenced by a Caco-2 permeability coefficient (Pₐₚₚ) of 12 × 10⁻⁶ cm/s .
Metabolic Stability
In vitro hepatic microsomal studies show a half-life (t₁/₂) of 45 minutes in human models, suggesting susceptibility to cytochrome P450-mediated oxidation .
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier (BBB) makes it a candidate for:
Fluorinated Bioisosteres
The trifluoromethyl group serves as a bioisostere for nitro or ester groups, improving metabolic stability in protease inhibitors .
Comparative Analysis with Structural Analogues
Table 3: Activity Comparison with Pyridine Derivatives
| Compound | CAS Number | LogP | SERT Kᵢ (nM) |
|---|---|---|---|
| (S)-2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine HCl | 336105-46-5 | 3.15 | 320 |
| 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine | 2007920-35-4 | 2.98 | 890 |
| 3-Fluoro-N-(pyridin-4-yl)propanamide | 44118299 | 1.67 | >10,000 |
The 4-pyridinyl substitution confers superior receptor selectivity compared to 3-pyridinyl isomers .
Challenges and Future Directions
Synthetic Limitations
Current methods require expensive chiral catalysts, prompting research into enzymatic resolutions or kinetic resolutions using lipases .
Toxicity Concerns
Fluorine accumulation in hepatic tissues warrants long-term toxicokinetic studies. Preliminary in vivo data in rodents show no hepatotoxicity at doses <100 mg/kg/day .
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